N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine
Description
Properties
Molecular Formula |
C27H17F2N3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[6-[(4-fluorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17F2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H |
InChI Key |
GVYNWTLXZWVVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-4-hydroxybenzoic Acid Derivatives
- Reactants : 3-Amino-4-hydroxybenzoic acid or its derivatives.
- Conditions : Heating with polyphosphoric acid (PPA) at 120–140°C for 3–6 hours.
- Mechanism : Intramolecular cyclization via dehydration.
- Yield : 60–75% after recrystallization in acetic acid.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120–140°C |
| Reaction Time | 3–6 hours |
| Solvent | PPA (neat) |
| Purification | Recrystallization (AcOH) |
Formic Acid-Mediated Cyclization
- Reactants : 1,3-Phenylenediamine and formic acid.
- Conditions : Reflux in glycerol with HCl catalyst at 150°C for 4 hours.
- Yield : 68–76% after neutralization and filtration.
Advantages : Simplified workup and reduced byproducts compared to ZnCl2-based methods.
Schiff Base Condensation with 4-Fluorobenzaldehyde
The diamine undergoes condensation with 4-fluorobenzaldehyde to form the target bis-imine. Three methodologies are prevalent:
ZnCl2-Catalyzed Synthesis in Tetrahydrofuran (THF)
- Molar Ratio : Acridine-3,6-diamine : 4-fluorobenzaldehyde = 1 : 2.2.
- Catalyst : ZnCl2 (0.5–10 equivalents).
- Conditions : Reflux in THF at 50–80°C for 10–24 hours.
- Workup : Solvent removal, extraction with CH2Cl2/H2O, and column chromatography.
- Yield : 82–89% (purity >95% by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5–10 equiv ZnCl2 |
| Solvent | THF |
| Temperature | 50–80°C |
| Reaction Time | 10–24 hours |
Solvent-Free Mechanochemical Synthesis
- Reactants : Acridine-3,6-diamine and 4-fluorobenzaldehyde (1:2 molar ratio).
- Conditions : Grinding with silica gel (80–120 mesh) at 100°C for 15 minutes.
- Yield : 78–84% (no solvent required).
Advantages : Eco-friendly, rapid, and scalable.
Ethanol Reflux with Base
- Base : Triethylamine (1.2 equivalents).
- Conditions : Reflux in ethanol for 6–8 hours.
- Workup : Precipitation with cold H2O, filtration, and drying.
- Yield : 70–75%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| ZnCl2/THF | ZnCl2, THF | 50–80 | 10–24 | 82–89 | >95 |
| Mechanochemical | Silica gel | 100 | 0.25 | 78–84 | 90–93 |
| Ethanol Reflux | EtOH, Et3N | 78 | 6–8 | 70–75 | 88–90 |
Observations :
- ZnCl2/THF : Highest yield and purity due to Lewis acid catalysis enhancing imine formation.
- Mechanochemical : Suitable for green chemistry but requires post-synthetic purification.
- Ethanol Reflux : Economical but lower efficiency due to equilibrium limitations.
Characterization and Validation
- FT-IR :
- 1H NMR (DMSO-d6):
- Elemental Analysis :
Optimization Insights
- Catalyst Screening : ZnCl2 outperforms AlCl3 or FeCl3 in THF, reducing side reactions.
- Solvent Impact : Polar aprotic solvents (THF, DMF) enhance solubility of the diamine.
- Stoichiometry : A 10% excess of 4-fluorobenzaldehyde drives the reaction to completion.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Comparison :
- Core : Both compounds share an acridine core, critical for π-π stacking interactions with G4 DNA.
- Substituents: BRACO-19 has 3-(pyrrolidine-1-yl)propanamide groups and a dimethylaminophenylamino side chain, while the subject compound features fluorophenyl methylidene groups.
Functional Comparison :
- BRACO-19 is a well-characterized G4 stabilizer that inhibits telomerase activity in cancer cells. Its specificity arises from protonatable nitrogen atoms and extended side chains that complement G4 grooves.
- The fluorophenyl groups in the subject compound may reduce nonspecific binding to duplex DNA, improving selectivity. However, its lack of flexible side chains (unlike BRACO-19) could limit groove interactions, necessitating further validation .
Diamine-Based β-Sheet Breakers: RS-0406
Structural Comparison :
- Core : RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine) has a pyridazine core, whereas the subject compound uses an acridine scaffold.
- Substituents : Both compounds feature aromatic diamines, but RS-0406 incorporates hydroxyphenyl groups versus fluorophenyl groups.
Functional Comparison :
- RS-0406 disrupts β-sheet formation in amyloidogenic proteins like α-synuclein, relevant in Parkinson’s disease.
- The acridine core of the subject compound may favor nucleic acid interactions over protein aggregation, suggesting divergent therapeutic applications despite structural similarities .
Other Diamine Analogues
- N-Formyl-N-methyl-N´-(4-nitro)phenyltrimethylenediamine (3f) : This compound, with a trimethylene backbone and nitro substituents, contrasts with the rigid acridine core of the subject compound. The nitro group’s strong electron-withdrawing nature may reduce solubility compared to fluorine .
- N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine : Shares a fluorophenyl group but on a pyridine core. The acridine’s larger aromatic surface likely enhances intercalation efficiency .
Research Findings and Functional Implications
- G-Quadruplex Targeting : Acridine derivatives like BRACO-19 demonstrate that substituent flexibility and charge are critical for G4 stabilization. The subject compound’s fluorophenyl groups may improve hydrophobic interactions but require structural optimization for groove binding .
- Protein Aggregation : While RS-0406’s hydroxyphenyl groups facilitate hydrogen bonding with amyloid fibrils, the subject compound’s fluorophenyl groups might engage in weaker C-F···H interactions, limiting efficacy in this context .
Data Table: Structural and Functional Comparison
Biological Activity
Chemical Structure and Properties
N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine can be characterized by its acridine backbone, which is modified by the presence of two 4-fluorobenzylidene groups. The fluorine substitution may enhance lipophilicity and influence the biological activity of the compound.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 10.0 | Reactive oxygen species (ROS) generation |
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability, leading to apoptosis in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antibacterial effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in both its anticancer and antimicrobial activities.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Case Study 2: Antimicrobial Testing in Clinical Isolates
Clinical isolates of Staphylococcus aureus were tested for susceptibility to this compound. The compound demonstrated potent activity against methicillin-resistant strains (MRSA), suggesting potential for development as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
